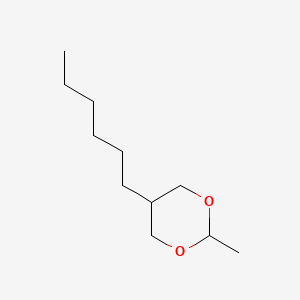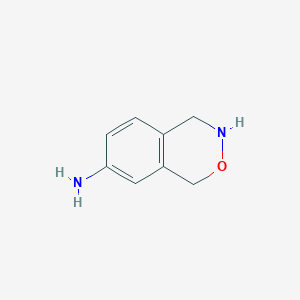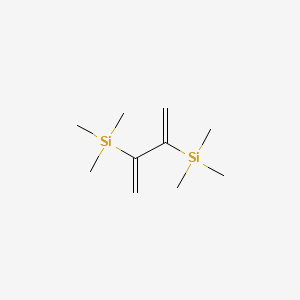![molecular formula C18H14O4 B14705988 4-[4-(4-Hydroxyphenoxy)phenoxy]phenol CAS No. 15051-26-0](/img/structure/B14705988.png)
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol derivative known for its significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxyphenoxy)phenoxy]phenol typically involves the reaction of 4-hydroxyphenol with 4-bromophenol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are common, where the hydroxyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent due to its ability to induce apoptosis and autophagy in cancer cells.
Industry: Used in the production of polymers and as an antioxidant in various materials.
Wirkmechanismus
The compound exerts its effects primarily through the regulation of autophagy and apoptosis. It downregulates the expression of α-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the activation of specific signaling pathways that control cell survival and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Phenoxyphenol
- 4,4’-Biphenol
- 4-Methoxyphenol
- 4-Cyanophenol
Uniqueness
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol is unique due to its specific structure, which allows it to selectively induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
15051-26-0 |
|---|---|
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
4-[4-(4-hydroxyphenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H14O4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12,19-20H |
InChI-Schlüssel |
RLSMYIFSFZLJQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


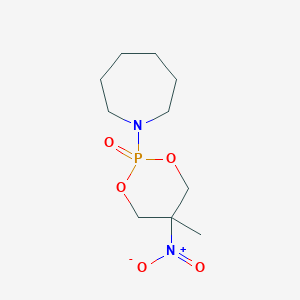
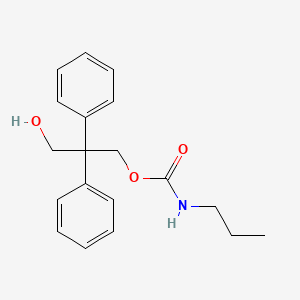

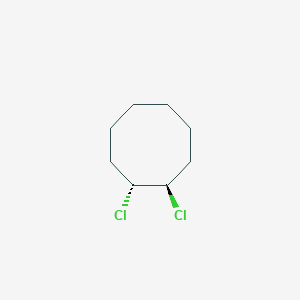
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
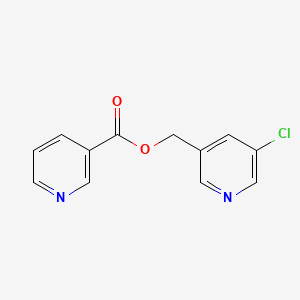
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
